Ergosterol peroxide glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

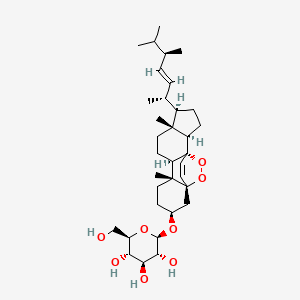

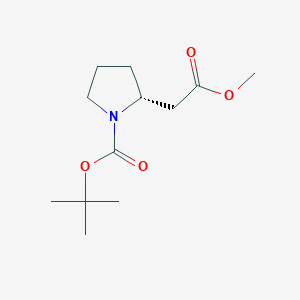

Ergosterol peroxide glucoside is a natural steroid found in the mushroom of Lactarius volemus . It exhibits anti-inflammatory activity . It has been isolated from a variety of fungi, yeast, lichens, and sponges, and has been reported to exhibit immunosuppressive, anti-inflammatory, antiviral, trypanocidal, and antitumor activities in vitro .

Synthesis Analysis

The production of ergosterol peroxide (EP) by Paecilomyces cicadae was optimized based on a mono-factor experiment, a uniform design, and a non-linear regression analysis . The maximum EP yield achieved was 256 μg/L, which was increased by 5 folds compared with that before the optimization .Molecular Structure Analysis

The molecular structure of Ergosterol peroxide glucoside can be found in various scientific databases .Chemical Reactions Analysis

The production of ergosterol peroxide (EP) by Paecilomyces cicadae is influenced by the effects of viscosity inhibition, substrate, and production on biomass growth . The addition of water and glycerol could decrease the viscosity inhibition and glycerol inhibition, and further increase the EP yield .Physical And Chemical Properties Analysis

The molecular formula of Ergosterol peroxide glucoside is C34H54O8 . Its molecular weight is 590.8 g/mol .Wissenschaftliche Forschungsanwendungen

Nutritional Value

Ergosterol is an important sterol commonly found in edible mushrooms, and it has important nutritional value . It is a provitamin, meaning it can be converted into an active vitamin. Edible mushrooms are an excellent food source of vitamin D2 because ergosterol is a precursor that is converted to vitamin D2 under ultraviolet radiation .

Antimicrobial Activity

The pharmacological effects of ergosterol include antimicrobial activity . This makes it potentially useful in the treatment of various infections.

Antioxidant Activity

Ergosterol has been reported to have antioxidant activity . This means it can help protect cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems.

Anticancer Activity

Ergosterol has been found to have anticancer properties . This suggests that it could potentially be used in the treatment of cancer.

Antidiabetic Activity

Ergosterol has also been reported to have antidiabetic activity . This means it could potentially be used in the management of diabetes.

Anti-neurodegenerative Activity

Ergosterol-enriched sub-fractions of certain fungi have been found to exert neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.

Anti-inflammatory Activity

Ergosterol and ergosterol peroxide have been found to inhibit inflammation . This suggests potential applications in the treatment of inflammatory conditions.

Cellular Imaging

Ergosterol peroxide glucoside has been used successfully for cellular imaging . Bright blue fluorescence was captured in HepG2 cells, demonstrating both satisfactory permeability into the cell membrane and high cellular uptake .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-19(2)20(3)7-8-21(4)23-9-10-25-31(23,5)13-12-26-32(6)14-11-22(17-33(32)15-16-34(25,26)42-41-33)39-30-29(38)28(37)27(36)24(18-35)40-30/h7-8,15-16,19-30,35-38H,9-14,17-18H2,1-6H3/b8-7+/t20-,21+,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJZKFPVVUQBMB-AGBBTXFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)OO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)OO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergosterol peroxide glucoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)